molecular formula C12H11N3O2S2 B11770141 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile

5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile

Cat. No.: B11770141
M. Wt: 293.4 g/mol
InChI Key: BQQGPDVZYMWHNY-UHFFFAOYSA-N
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Description

5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile is a synthetic organic compound that features a thiazole ring, a benzonitrile group, and a methylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzonitrile Group: This step might involve a nucleophilic substitution reaction where a suitable benzonitrile precursor reacts with the thiazole intermediate.

    Addition of the Methylsulfonyl Group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiazole groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the benzonitrile or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and amino group could play crucial roles in binding to the target site, while the methylsulfonyl group might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzamide
  • 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzoic acid
  • 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzyl alcohol

Uniqueness

Compared to similar compounds, 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile might exhibit unique properties due to the presence of the nitrile group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H11N3O2S2

Molecular Weight

293.4 g/mol

IUPAC Name

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-methylsulfonylbenzonitrile

InChI

InChI=1S/C12H11N3O2S2/c1-7-11(18-12(14)15-7)8-3-4-10(19(2,16)17)9(5-8)6-13/h3-5H,1-2H3,(H2,14,15)

InChI Key

BQQGPDVZYMWHNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=C(C=C2)S(=O)(=O)C)C#N

Origin of Product

United States

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